1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide
Overview
Description
1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and a carboxamide group
Preparation Methods
The synthesis of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps. One common synthetic route includes the reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving sulfonyl and carboxamide functionalities.
Mechanism of Action
The mechanism of action of 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity . The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its target . These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[(4-Chloro-3-nitrophenyl)sulfonyl]pyrrolidine: This compound has a similar structure but features a pyrrolidine ring instead of a piperidine ring.
4-Chloro-3-nitrophenyl sulfone: This compound lacks the piperidine and carboxamide groups but retains the sulfonyl and nitro functionalities.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties .
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonylpiperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O5S/c13-10-2-1-9(7-11(10)16(18)19)22(20,21)15-5-3-8(4-6-15)12(14)17/h1-2,7-8H,3-6H2,(H2,14,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZQFINYOJXOKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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